molecular formula C13H14ClNO3S B2519934 3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide CAS No. 889940-85-6

3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide

Cat. No.: B2519934
CAS No.: 889940-85-6
M. Wt: 299.77
InChI Key: PKAXNCLSPDKJOE-UHFFFAOYSA-N
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Description

The compound 3-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-phenylpropanamide (molecular formula: C₁₄H₁₃ClNO₃S) features a propanamide backbone with a chloro substituent, an N-phenyl group, and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety. This structure is distinct from simpler acetamide derivatives, as its extended alkyl chain may influence lipophilicity and molecular interactions.

Properties

IUPAC Name

3-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c14-8-6-13(16)15(11-4-2-1-3-5-11)12-7-9-19(17,18)10-12/h1-5,7,9,12H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAXNCLSPDKJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the chlorinated thiophene derivative with aniline (phenylamine) under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dioxo groups, leading to the formation of thiol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide have been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to established antibiotics.

CompoundMIC (µg/mL)Target Organism
3-Chloro-N-(1,1-dioxo...)12.5Staphylococcus aureus
Amphotericin B0.5Cryptococcus neoformans
Chloramphenicol143Salmonella typhimurium

These results demonstrate that while the compound shows promising antimicrobial activity, it is less potent than standard treatments like amphotericin B.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties. A notable case study investigated its effect on non-small cell lung cancer (NSCLC) cells, revealing the following findings:

  • IC50 Value : 8 µM
  • Mechanism of Action : Induction of apoptosis through mitochondrial pathways.

This aligns with findings from similar compounds that report IC50 values ranging from 5 to 20 µM against various cancer types .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been documented in several studies. The compound's structure allows it to inhibit pro-inflammatory cytokines effectively.

Mechanism of Action:

The compound may interact with specific molecular targets by:

  • Binding to active sites of enzymes.
  • Blocking substrate access.
  • Engaging in π-π interactions with aromatic residues in proteins.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of thiophene-containing compounds against resistant bacterial strains. The study found that compounds similar to 3-Chloro-N-(1,1-dioxo...) exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research published in Cancer Letters demonstrated that the compound induced apoptosis in various cancer cell lines through mitochondrial pathways. The study reported that treatment with the compound led to a decrease in cell viability and increased markers of apoptosis.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Molecular Formula Substituents on Phenyl Amide Chain Length Molecular Weight (g/mol) XLogP3 Key Features
3-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-phenylpropanamide (Target) C₁₄H₁₃ClNO₃S None 3-carbon 310.77 ~2.1* Propanamide chain; sulfone group; chloro substituent
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-phenylacetamide C₁₂H₁₁ClNO₃S None 2-carbon 284.74 1.7 Acetamide chain; simpler structure
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(3-methylphenyl)acetamide C₁₃H₁₄ClNO₃S 3-methyl 2-carbon 299.77 1.7 Methyl group enhances lipophilicity
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methoxyphenyl)acetamide C₁₃H₁₄ClNO₄S 4-methoxy 2-carbon 315.77 ~1.5* Methoxy group increases electron density

*Estimated based on structural analogs.

Key Observations :

  • Substituent Effects : The 3-methyl and 4-methoxy groups in analogs () alter electronic properties. Methoxy’s electron-donating nature could enhance hydrogen bonding, whereas methyl increases steric bulk .
  • Sulfone Group : Present in all compounds, the sulfone moiety increases polarity and stability, likely reducing metabolic degradation compared to thioether analogs .

Biological Activity

3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide, with the CAS number 1354962-39-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H18ClNO3SC_{15}H_{18}ClNO_3S, with a molecular weight of approximately 327.83 g/mol. Its structure includes a chloro group and a thiophene ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC15H18ClNO3S
Molecular Weight327.83 g/mol
CAS Number1354962-39-2

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. A related study on compounds with similar thiophene structures demonstrated significant antioxidant activity, which could be extrapolated to suggest that this compound may also exhibit such properties. This activity is essential in mitigating conditions associated with oxidative damage.

Anti-inflammatory Effects

Inflammation is a common pathway in various diseases. Compounds structurally similar to the target compound have shown promise in reducing inflammation markers in animal models. For instance, studies involving synthetic chalcones indicated that they could significantly decrease inflammatory cytokines and improve wound healing processes through modulation of inflammatory responses .

Case Studies and Research Findings

While direct studies on this compound are sparse, the following findings from related research provide valuable insights:

  • Wound Healing : In a study investigating synthetic chalcones' effects on wound healing in rats, compounds similar to those containing thiophene rings showed enhanced healing rates and reduced scarring compared to control treatments. The histological analysis revealed increased collagen deposition and reduced inflammatory cells at the wound site .
  • Cytokine Modulation : Another study highlighted the ability of related compounds to modulate cytokine levels (e.g., TGF-β and TNF-α), indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. Advanced: How can reaction conditions be optimized for large-scale synthesis?

Methodological Answer: Advanced optimization strategies include:

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of reactive intermediates) .
  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and stoichiometry to identify robust reaction parameters.
  • In-line Analytics : Use of FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation.
  • Mass Spectrometry (HRMS) : For molecular weight validation and impurity profiling.
  • X-ray Crystallography : To resolve 3D conformation and confirm stereochemistry .

Q. Advanced: How can conflicting NMR data (e.g., overlapping signals) be resolved?

Methodological Answer: Advanced approaches:

  • 2D NMR (COSY, NOESY) : Differentiate overlapping proton environments.
  • Computational NMR Prediction : Tools like ACD/Labs or Gaussian to simulate spectra and assign ambiguous signals .

Basic: What in vitro assays are used to assess its biological activity?

Methodological Answer:
Initial screening involves:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for kinase or GPCR targets).
  • Enzyme Inhibition : Kinetic assays to measure IC50_{50} values against target enzymes .

Q. Advanced: How do structural modifications influence receptor binding affinity?

Methodological Answer: Structure-Activity Relationship (SAR) studies:

  • Comparative Analysis : Test analogs with substituent variations (e.g., halogenation, methyl groups).
  • Data Table :
Analog StructureBinding Affinity (Ki_i)Key Structural Feature
Chlorophenyl12 nMEnhanced electron-withdrawing effect
Fluorophenyl45 nMReduced steric hindrance

Basic: How to address discrepancies in HPLC vs. NMR purity data?

Methodological Answer:

  • HPLC-MS Co-analysis : Confirm whether impurities are non-UV-active or volatile.
  • Quantitative NMR (qNMR) : Use internal standards (e.g., TMSP) for absolute purity quantification .

Q. Advanced: What strategies reconcile inconsistent bioactivity across studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., buffer pH, cell lines).
  • Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Basic: What computational tools predict its reactivity?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA to model reaction pathways (e.g., sulfonation energetics).
  • Molecular Docking (AutoDock Vina) : Predict binding modes to biological targets .

Q. Advanced: How do MD simulations elucidate binding dynamics?

Methodological Answer:

  • All-Atom MD Simulations (GROMACS) : Simulate ligand-receptor complexes over 100+ ns to analyze conformational stability.
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for key residues .

Basic: How to design stability studies under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC-UV/PDA : Monitor degradation products .

Q. Advanced: What degradation pathways are identified via accelerated testing?

Methodological Answer:

  • LC-HRMS : Identify oxidative (e.g., sulfone decomposition) and hydrolytic (amide bond cleavage) pathways.
  • Kinetic Modeling : Determine Arrhenius parameters for shelf-life prediction .

Basic: What is the environmental fate of this compound?

Methodological Answer:

  • OECD 307 Guideline : Soil biodegradation testing under aerobic/anaerobic conditions.
  • HPLC-UV : Quantify residual concentrations in environmental matrices .

Q. Advanced: How to model multi-compartment environmental distribution?

Methodological Answer:

  • Fugacity Modeling : Predict partitioning into air, water, and soil using EPI Suite.
  • QSAR Models : Relate logP and biodegradability data to ecotoxicity endpoints .

Basic: How to compare its activity with structural analogs?

Methodological Answer:

  • Cluster Analysis : Group compounds by substituent patterns (e.g., halogen vs. alkyl).
  • Data Table :
CompoundIC50_{50} (nM)LogP
Target Compound183.2
3-Fluoro Analog342.8
4-Methyl Analog223.5

Q. Advanced: What QSAR models link structure to activity?

Methodological Answer:

  • 3D-QSAR (CoMFA/CoMSIA) : Corrogate steric/electrostatic fields with bioactivity data.
  • Machine Learning : Train Random Forest models on molecular descriptors (e.g., MACCS fingerprints) .

Basic: What are common impurities in synthesis?

Methodological Answer:

  • By-products : Unreacted sulfonated thiophene or hydrolyzed amide intermediates.
  • LC-MS : Identify impurities >0.1% via high-resolution mass spectral libraries .

Q. Advanced: How to trace impurity origins using LC-MS?

Methodological Answer:

  • Retrospective Analysis : Compare impurity MS/MS spectra with synthetic intermediates.
  • Reaction Quenching Studies : Isolate intermediates at critical steps to pinpoint impurity formation .

Basic: How to validate analytical methods for this compound?

Methodological Answer:

  • ICH Q2 Validation : Assess linearity (R2^2 > 0.999), precision (%RSD < 2%), and accuracy (spike recovery 98–102%).
  • Robustness Testing : Vary HPLC column temperature (±5°C) and flow rate (±10%) .

Q. Advanced: How to ensure method robustness across laboratories?

Methodological Answer:

  • Inter-laboratory Round-Robin Trials : Compare results from 3+ labs using standardized protocols.
  • Uncertainty Budgeting : Quantify contributions from equipment, operators, and environmental factors .

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